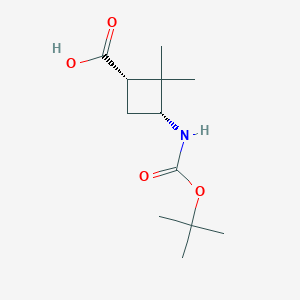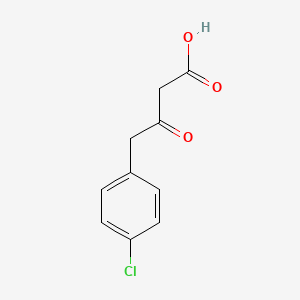
3-Oxo-4-(4-chlorophenyl)butanoic acid
説明
3-Oxo-4-(4-chlorophenyl)butanoic acid is an organic compound belonging to the class of carboxylic acids. It is a white crystalline solid with a molecular weight of 270.72 g/mol. It is used in various scientific research applications, such as in drug discovery, biochemistry, and materials science. It is also used as a reagent in organic synthesis, as it can be used to prepare a variety of compounds.
科学的研究の応用
3-Oxo-4-(4-chlorophenyl)butanoic acid has been used in a variety of scientific research applications. It is often used as a substrate in enzymatic assays, as it can be used to measure the activity of certain enzymes. It has also been used in the synthesis of novel drugs, as well as in the study of protein-protein interactions. Additionally, it has been used in the synthesis of materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 3-Oxo-4-(4-chlorophenyl)butanoic acid is not well understood. However, it is believed that the acid acts as an inhibitor of certain enzymes, such as proteases. It is also believed to have an effect on the activity of certain proteins, such as those involved in signal transduction pathways.
Biochemical and Physiological Effects
3-Oxo-4-(4-chlorophenyl)butanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases, and to have an effect on the activity of certain proteins, such as those involved in signal transduction pathways. It has also been shown to have an effect on the metabolism of certain compounds, such as fatty acids. Additionally, it has been shown to have an effect on the expression of certain genes, such as those involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
The use of 3-Oxo-4-(4-chlorophenyl)butanoic acid in laboratory experiments has a number of advantages. It is relatively inexpensive, easy to prepare, and can be used in a variety of assays. Additionally, it is a relatively safe compound and is not toxic. However, there are also some limitations to its use. It is a relatively unstable compound and can degrade over time, and it can also react with other compounds. Additionally, it can be difficult to purify and can have a strong odor.
将来の方向性
The potential future applications of 3-Oxo-4-(4-chlorophenyl)butanoic acid are vast. It could be used in the development of novel drugs, as an inhibitor of certain enzymes, or as a tool to study protein-protein interactions. Additionally, it could be used in the synthesis of novel materials, such as polymers and nanomaterials. Furthermore, it could be used to study the regulation of cell growth and differentiation, and to study the metabolism of certain compounds, such as fatty acids. Finally, it could be used to study the effects of environmental pollutants on human health and the environment.
特性
IUPAC Name |
4-(4-chlorophenyl)-3-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBVPRFKYAJEGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)CC(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-4-(4-chlorophenyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



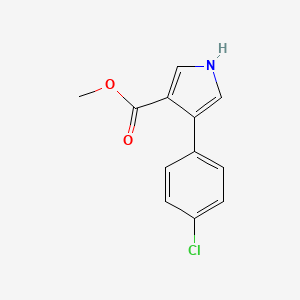
![1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol](/img/structure/B3112204.png)



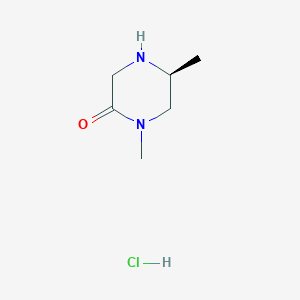

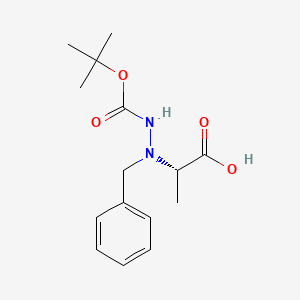


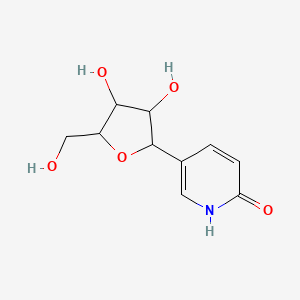
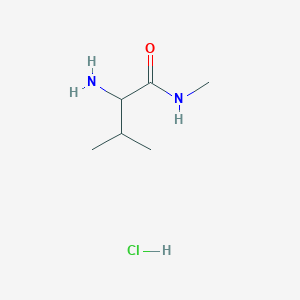
![4-Amino-3'-methoxy-[1,1'-biphenyl]-3-ol](/img/structure/B3112289.png)
